REACTION_CXSMILES
|
[OH-:1].[Na+].F[C:4]1[C:5]([N+:13]([O-:15])=[O:14])=[C:6]([O:11][CH3:12])[CH:7]=[C:8]([F:10])[CH:9]=1>CS(C)=O.Cl>[F:10][C:8]1[CH:7]=[C:6]([O:11][CH3:12])[C:5]([N+:13]([O-:15])=[O:14])=[C:4]([OH:1])[CH:9]=1 |f:0.1|
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Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.29 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=C(C1)F)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (300 ml)
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column, whereby from hexane-ethyl acetate (4:1) eluate fractions
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=C(C1)O)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.14 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |